molecular formula C20H16N2O2S B2899754 1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 689750-00-3

1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Katalognummer: B2899754
CAS-Nummer: 689750-00-3
Molekulargewicht: 348.42
InChI-Schlüssel: VTBKZWWRKGYRCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core. The structure includes a thiophene ring fused to a pyrimidine-dione system, with a 4-methylbenzyl group at the N1 position and a phenyl group at the N3 position. Its synthetic accessibility and modular substitution patterns make it a candidate for structure-activity relationship (SAR) studies.

Eigenschaften

IUPAC Name

1-[(4-methylphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-14-7-9-15(10-8-14)13-21-17-11-12-25-18(17)19(23)22(20(21)24)16-5-3-2-4-6-16/h2-12,17-18H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTCZKDWOXYPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 689750-00-3) is a compound that belongs to the thienopyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of oncology and endocrinology. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N2O2SC_{20}H_{16}N_{2}O_{2}S, with a molecular weight of 352.42 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against multiple cancer cell lines including T29 and H460 cells.

Table 1: Cytotoxicity of Thienopyrimidine Derivatives

CompoundCell LineIC50 (μM)
1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dioneT29X
1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dioneH460Y

Note: Specific IC50 values (X and Y) need to be filled with data from experimental results.

The mechanism by which thienopyrimidine derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell growth and survival. These compounds may act as inhibitors of specific kinases or other proteins involved in tumor progression.

Case Studies

A notable case study involved the evaluation of a series of thieno[2,3-d]pyrimidine derivatives for their ability to act as non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. The study demonstrated that modifications to the thienopyrimidine structure could enhance binding affinity and biological activity significantly.

Case Study Summary:

  • Objective: Evaluate LHRH antagonistic activity.
  • Method: Synthesis and biological testing of derivatives.
  • Findings: Certain derivatives showed IC50 values in the low nanomolar range (e.g., 0.06 nM), indicating high potency.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of thienopyrimidine derivatives indicates favorable absorption and metabolic stability. Toxicological studies are essential to ascertain safety profiles before clinical applications can be considered.

Table 2: Pharmacokinetic Properties

ParameterValue
BioavailabilityHigh
Half-lifeX hours
MetabolismLiver

Note: Values should be populated based on experimental data.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Core Structural Variations

The thieno[3,2-d]pyrimidine-2,4-dione core distinguishes this compound from analogs with alternative fused-ring systems. Key comparisons include:

Core Structure Substituents Biological Activity (pIC₅₀) Key Findings Reference
Thieno[3,2-d]pyrimidine-2,4-dione 4-Methylphenylmethyl, phenyl Not reported Structural similarity to TRPA1 inhibitors with thiophene-based cores (e.g., PR-3) .
Thieno[2,3-d]pyrimidine-2,4-dione Varied (e.g., fluorophenyl, ethenyl) Not reported Derivatives synthesized via oxazine-dione intermediates; tested for cytotoxicity in cancer cell lines .
Pyrido[2,3-d]pyrimidine-2,4-dione None specified 6.5–8.5 μM Lower mean activity compared to thieno analogs; pyridine ring reduces potency .
Furo[2,3-d]pyrimidine-2,4-dione None specified >8.5 μM Furan substitution enhances activity, suggesting oxygen’s electronic effects improve binding .
Thiazolo[5,4-d]pyrimidine-2,4-dione None specified Highest activity Thiazole substitution (PR-5) yields the highest pIC₅₀, highlighting sulfur’s role in potency .

Key Insight: The thiophene ring in thieno[3,2-d]pyrimidine-2,4-dione balances electronic and steric properties, offering moderate activity compared to thiazole (higher activity) or furan (higher activity) analogs. Pyridine-based cores are less potent, likely due to reduced electron density .

Substituent Effects

Substituents on the N1 and N3 positions significantly influence bioactivity:

Compound N1 Substituent N3 Substituent Activity/Notes Reference
1-[(4-Methylphenyl)methyl]-3-phenyl-thieno[3,2-d]pyrimidine-2,4-dione 4-Methylphenylmethyl Phenyl Lipophilic 4-methyl group may enhance membrane permeability; phenyl adds rigidity.
3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione 3-Methylphenylmethyl 3-Fluorophenyl Fluorine introduction may improve metabolic stability; no activity data reported.
1-[(4-Ethenylphenyl)methyl]-3-(3-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione 4-Ethenylphenylmethyl 3-Methylphenyl Ethenyl group could increase reactivity; molecular weight = 376.5 g/mol.
1-[(2,6-Difluorophenyl)methyl]-3-phenyl-thieno[2,3-d]pyrimidine-2,4-dione 2,6-Difluorophenylmethyl Phenyl Difluoro substitution likely enhances target selectivity; tested in complex SAR.

Electron-withdrawing groups (e.g., fluorine) at N3 may enhance binding affinity but require empirical validation .

Vorbereitungsmethoden

Preparation of Ethyl 3-Amino-4-methylthiophene-2-carboxylate

The Gewald reaction, adapted for regioselective aminothiophene synthesis, provides the thiophene precursor. Reacting ethyl cyanoacetate with elemental sulfur and morpholine in ethanol under reflux yields 2-aminothiophene-3-carboxylates. For 3-amino-4-methylthiophene-2-carboxylate, methyl substituents are introduced via ketone precursors (e.g., methyl acetoacetate).

Example Procedure :
Ethyl acetoacetate (10 mmol), sulfur (12 mmol), and morpholine (15 mmol) in ethanol are refluxed for 8–12 h. The product is isolated by filtration (Yield: 65–70%).

Urea Formation with Phenyl Isocyanate

The 3-amino group reacts with phenyl isocyanate to form a urea derivative. This step is critical for introducing the N3-phenyl group.

Optimized Conditions :
Ethyl 3-amino-4-methylthiophene-2-carboxylate (5 mmol) and phenyl isocyanate (5.5 mmol) in dry dichloromethane are stirred at 0°C for 1 h, then warmed to room temperature for 4 h. The urea intermediate precipitates and is filtered (Yield: 85–90%).

Cyclization to Thieno[3,2-d]pyrimidine-2,4-dione

Base-mediated cyclization closes the pyrimidine ring. Potassium hydroxide in ethanol facilitates intramolecular nucleophilic attack, forming the dione structure.

Cyclization Protocol :
The urea intermediate (4 mmol) is refluxed in 10% KOH/EtOH (30 mL) for 6 h. Acidification with HCl yields the thieno[3,2-d]pyrimidine-2,4-dione as a white solid (Yield: 75–80%).

N1-Alkylation with 4-Methylbenzyl Bromide

Regioselective Alkylation

The N1 position of the pyrimidine dione is alkylated using 4-methylbenzyl bromide under basic conditions. Sodium hydride in DMF ensures deprotonation of the less acidic N1 nitrogen, minimizing competing reactions at N3.

Procedure :
Thieno[3,2-d]pyrimidine-2,4-dione (3 mmol) and NaH (3.3 mmol) are suspended in dry DMF (20 mL) at 0°C. 4-Methylbenzyl bromide (3.3 mmol) is added dropwise, and the mixture is stirred at 60°C for 12 h. Workup with ice water and ethyl acetate extraction affords the alkylated product (Yield: 70–75%).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for urea formation and cyclization. For example, reacting the urea intermediate in ethanol under microwave irradiation (150 W, 120°C, 20 min) achieves 90% cyclization yield, compared to 6 h under conventional heating.

One-Pot Urea Formation and Cyclization

Combining urea formation and cyclization in a single pot minimizes intermediate isolation. Using triethylamine as a base and ethanol as solvent, the one-pot method achieves 80% overall yield.

Post-Cyclization Functionalization

Late-stage Suzuki-Miyaura coupling could introduce the 4-methylbenzyl group, but this approach is less efficient due to the instability of the pyrimidine dione under cross-coupling conditions.

Characterization and Analytical Data

Spectral Validation

  • IR : Strong absorptions at 1715 cm⁻¹ (C=O, dione) and 1650 cm⁻¹ (C=O, urea).
  • ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 4.95 (s, 2H, NCH₂), 7.25–7.45 (m, 9H, aromatic).
  • MS (ESI+) : m/z 419.1 [M+H]⁺.

Purity Optimization

Recrystallization from ethanol/water (9:1) enhances purity (>99% by HPLC). Column chromatography (SiO₂, ethyl acetate/hexane) resolves minor byproducts from alkylation.

Industrial-Scale Considerations

Cost-Effective Thiophene Synthesis

Scalable Gewald reactions using catalytic piperidine instead of morpholine reduce reagent costs. Continuous flow systems improve yield (85%) and reduce reaction time to 4 h.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23 (benchmark: <30 for pharmaceuticals).
  • E-Factor : 18 (solvent recovery reduces waste).

Challenges and Mitigation Strategies

Regiochemical Control in Alkylation

Competing alkylation at N3 is suppressed by using bulky bases (e.g., NaH) and low temperatures. Kinetic control favors N1 due to lower steric hindrance.

Byproduct Formation During Cyclization

Over-cyclization or ring-opening is mitigated by strict temperature control (reflux conditions) and neutral workup.

Q & A

Basic: What are the optimal synthetic routes for 1-[(4-methylphenyl)methyl]-3-phenyl-thieno[3,2-d]pyrimidine-2,4-dione, and how can reaction yields be improved?

Answer:
The synthesis typically involves multi-step reactions starting with cyclization of thieno[3,2-d]pyrimidine precursors followed by alkylation with substituted benzyl halides. Key steps include:

  • Cyclization : Use methyl 3-aminothiophene-2-carboxylate and urea under reflux in polar solvents (e.g., ethanol or acetonitrile) to form the pyrimidine core .
  • Alkylation : Introduce substituents (e.g., 4-methylbenzyl and phenyl groups) via nucleophilic substitution with benzyl halides in DMF or DMSO, using K₂CO₃ as a base .
    To improve yields:
  • Optimize reaction time and temperature (e.g., 80–100°C for alkylation).
  • Employ HPLC or TLC to monitor intermediate purity .

Advanced: How can regioselectivity challenges during alkylation of the thieno[3,2-d]pyrimidine core be addressed?

Answer:
Regioselectivity issues arise due to competing N- and O-alkylation. Strategies include:

  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to favor N-alkylation over O-alkylation .
  • Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity .
  • Steric control : Bulkier benzyl halides (e.g., 4-methylbenzyl chloride) preferentially target less hindered nitrogen sites .

Basic: What analytical methods are recommended for structural characterization of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring saturation. Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while methyl groups resonate as singlets (δ 2.3–2.5 ppm) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings, critical for understanding electronic properties .
  • HPLC-MS : Validates purity (>95%) and molecular weight (MW calc. 406.5 g/mol) .

Advanced: How do electronic properties of substituents influence biological activity?

Answer:
Substituent electronic effects modulate binding to biological targets:

  • Electron-withdrawing groups (e.g., Cl, F) enhance interactions with enzyme active sites (e.g., kinases) via dipole interactions .
  • Methoxy groups increase lipophilicity, improving membrane permeability .
  • Methyl groups on benzyl rings reduce steric hindrance, favoring target engagement .
    Structure-activity relationship (SAR) studies should combine DFT calculations (e.g., HOMO-LUMO analysis) with in vitro assays .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Test via broth microdilution (MIC against Mycobacterium tuberculosis) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How can contradictory data on biological activity be resolved?

Answer:
Contradictions often arise from assay variability or impure samples. Mitigation strategies:

  • Standardize protocols : Use identical cell lines/passage numbers and reagent batches .
  • Orthogonal assays : Validate kinase inhibition via both fluorescence and radiometric assays .
  • Metabolite profiling : Use LC-MS to rule out degradation products .

Basic: What computational tools predict binding modes with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR or DHFR) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

Advanced: How can substituent effects on pharmacokinetics (PK) be systematically studied?

Answer:

  • LogP measurement : Use shake-flask method to assess lipophilicity .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Ventilation : Handle benzyl halides in fume hoods due to toxicity .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How can crystallographic data resolve electronic structure ambiguities?

Answer:
X-ray crystallography reveals:

  • Dihedral angles : Between thieno-pyrimidine core and substituents, correlating with conjugation extent (e.g., planar vs. twisted geometries) .
  • Intermolecular interactions : Hydrogen bonding patterns (e.g., C=O⋯H-N) that stabilize crystal packing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.